molecular formula C22H17Cl2N3O2S B1670557 Diflapolin CAS No. 724453-98-9

Diflapolin

Katalognummer B1670557
CAS-Nummer: 724453-98-9
Molekulargewicht: 458.4 g/mol
InChI-Schlüssel: FGXLEECGXSDIMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diflapolin is a compound with the CAS Number 724453-98-9 . It is also known by the synonyms N-[4-(2-Benzothiazolylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)-urea and N-[4-(Benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea .


Synthesis Analysis

A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized by 1H NMR, 13C NMR, and elemental analysis . These novel compounds were biologically evaluated for their inhibitory activity against sEH and FLAP . Even small modifications on the lead compound diflapolin markedly influence the inhibitory potential, especially on FLAP, suggesting very narrow structure-activity relationships .


Molecular Structure Analysis

The empirical formula of Diflapolin is C22H17Cl2N3O2S and its molecular weight is 458.36 g/mol .


Chemical Reactions Analysis

Diflapolin is a bioavailable, highly potent, and highly selective dual FLAP/sEH inhibitor that suppresses leukotriene formation and increases epoxyeicosatrienoic acids levels .


Physical And Chemical Properties Analysis

Diflapolin is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Diflapolin, a potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor, has been extensively studied for its synthesis and biological evaluation. Research led by Vieider et al. (2018) focused on designing, synthesizing, and characterizing a series of diflapolin analogues. These compounds were evaluated for their inhibitory activity against sEH and FLAP, and molecular modeling tools were applied to analyze structure–activity relationships (SAR) for both targets. The study revealed that even minor modifications on diflapolin significantly influence its inhibitory potential, particularly on FLAP, indicating very narrow SAR (Vieider et al., 2018).

Benzimidazole Subunit Integration

Furthering the study on diflapolin derivatives, Vieider et al. (2022) integrated a benzimidazole subunit into the diflapolin structure. These novel compounds were synthesized and characterized, with their inhibitory activity against sEH and FLAP evaluated. The study also employed molecular modeling to analyze SAR and predict solubility and gastrointestinal absorption. This research identified promising dual inhibitors, offering insights into the development of more effective diflapolin derivatives (Vieider et al., 2022).

Pharmacological Profile and In Vivo Efficiency

Diflapolin's pharmacological profile and in vivo efficiency have been demonstrated, particularly in inflammation-related diseases. Garscha et al. (2017) presented an in-depth analysis of diflapolin's in vivo pharmacological profile and efficiency. The study highlighted diflapolin's capability to inhibit 5-LOX product formation and suppress the activity of isolated sEH. Importantly, the research also underlined diflapolin's specificity for its target enzymes, setting the stage for its potential use in treating inflammation-related diseases (Garscha et al., 2017)

Zukünftige Richtungen

Diflapolin is a highly active dual FLAP/sEH inhibitor in vitro and in vivo with target specificity to treat inflammation-related diseases . The introduction of nitrogen, depending on the position, not only enhances solubility and FLAP antagonism but also represents a valid strategy to expand the scope of application towards inhibition of thromboxane biosynthesis .

Eigenschaften

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXLEECGXSDIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflapolin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflapolin
Reactant of Route 2
Reactant of Route 2
Diflapolin
Reactant of Route 3
Reactant of Route 3
Diflapolin
Reactant of Route 4
Reactant of Route 4
Diflapolin
Reactant of Route 5
Reactant of Route 5
Diflapolin
Reactant of Route 6
Reactant of Route 6
Diflapolin

Citations

For This Compound
51
Citations
U Garscha, E Romp, S Pace, A Rossi, V Temml… - Scientific reports, 2017 - nature.com
… Next, we tested diflapolin against the phosphatase activity of sEH in a cell-free assay. Of interest, diflapolin failed to inhibit the phosphatase activity even at high concentrations (10 µM) (…
Number of citations: 43 www.nature.com
M Schoenthaler, L Waltl, T Hasenoehrl, D Seher… - Bioorganic …, 2023 - Elsevier
… biocompatibility of encapsulated diflapolin in human whole … of diflapolin derivatives bearing a thiazolopyridine core, as bioisosteric replacement of the benzothiazole scaffold of diflapolin…
Number of citations: 0 www.sciencedirect.com
L Vieider, E Romp, V Temml, J Fischer… - ACS Medicinal …, 2018 - ACS Publications
A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized by …
Number of citations: 8 pubs.acs.org
L Vieider, E Zoeller, E Romp… - Journal of Enzyme …, 2022 - Taylor & Francis
… Therefore, we modified diflapolin mainly apart from the urea moiety but with the aim to … In initial optimisation efforts, we moderately modified the lead compound diflapolin and altered …
Number of citations: 2 www.tandfonline.com
C Grune, C Kretzer, S Zergiebel, S Kattner… - Journal of …, 2022 - Elsevier
Diflapolin is a dual FLAP/sEH inhibitor with potent anti-inflammatory efficiency in cellular assays and experimental in vivo studies. Despite these outstanding characteristics, its high …
Number of citations: 1 www.sciencedirect.com
CP Sun, XY Zhang, C Morisseau… - Journal of medicinal …, 2020 - ACS Publications
… (124) Investigation of its in vivo biological effects indicates that diflapolin (72) ameliorates vascular permeability, inhibits the formation of proinflammatory factors cysteinyl-LTs and …
Number of citations: 60 pubs.acs.org
K Hiesinger, KM Wagner, BD Hammock… - Prostaglandins & other …, 2019 - Elsevier
… Diflapolin blocked leukotriene formation and suppressed neutrophil infiltration in a zymosan-induced mouse peritonitis model [53]. Diflapolin also … In addition, diflapolin did not show …
Number of citations: 32 www.sciencedirect.com
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Fiboflapon, veliflapon, and BRP-187 were less efficient, and diflapolin and atuliflapon were essentially inactive. It should be noted that in resting (unstimulated) MDMs, quiflapon and MK…
Number of citations: 1 www.ncbi.nlm.nih.gov
M Werner, PM Jordan, E Romp, A Czapka… - The FASEB …, 2019 - ncbi.nlm.nih.gov
Nonsteroidal anti-inflammatory drugs interfere with the metabolism of arachidonic acid to proinflammatory prostaglandins and leukotrienes by targeting cyclooxygenases (COXs), 5-…
Number of citations: 90 www.ncbi.nlm.nih.gov
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… cells) were preincubated with the indicated FLAP antagonists: BRP-7 at 10 μM; quiflapon, fiboflapon, atuliflapon, and MK886 at 1 μM; and veliflapon, BRP-187, BRP201, and diflapolin …
Number of citations: 0 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.